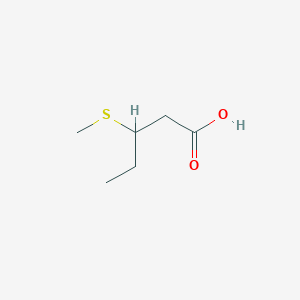
3-(Methylsulfanyl)pentanoic acid
Übersicht
Beschreibung
“3-(Methylsulfanyl)pentanoic acid” is an organic compound. It is also known as “(3R)-3-hydroxy-5-(methylsulfanyl)pentanoic acid” with a CAS Number: 902778-59-0 . It has a molecular weight of 164.23 . The compound is a derivative of pentanoic acid, which is an aliphatic carboxylic acid .
Synthesis Analysis
The synthesis of “3-(Methylsulfanyl)pentanoic acid” could potentially involve the oxidation of pentanol, a type of alcohol with five carbon atoms . Another possible method could be the esterification process, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “3-(Methylsulfanyl)pentanoic acid” is represented by the formula C6H12O2S . The InChI code for the compound is 1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 .Physical And Chemical Properties Analysis
“3-(Methylsulfanyl)pentanoic acid” is likely to share similar properties with its parent compound, pentanoic acid. Pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .Wissenschaftliche Forschungsanwendungen
Biofuel Production
Metabolic engineering has been employed to develop microbial strains for the production of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, which are derived from amino acid substrates similar to 3-(Methylsulfanyl)pentanoic acid. These chemicals serve as potential biofuels, suggesting a related application for 3-(Methylsulfanyl)pentanoic acid in renewable energy sources (Cann & Liao, 2009).
Food and Wine Chemistry
Research into sulfur-containing wine odorants led to the synthesis of deuterated analogues for quantitative determination in wines, indicating the relevance of sulfur compounds in food and beverage flavor profiles. This highlights a potential application for 3-(Methylsulfanyl)pentanoic acid in enhancing or studying food aromas (Kotseridis et al., 2000).
Analytical Chemistry
The generation of broad specificity antibodies for sulfonamide antibiotics, using complex organic molecules as haptens, illustrates the application of 3-(Methylsulfanyl)pentanoic acid in developing sensitive detection methods for contaminants or residues in food and environmental samples (Adrián et al., 2009).
Environmental Science
Investigations into the adsorption of odorous compounds like methyl mercaptan on activated carbons in various conditions (wet, dry, oxidizing) suggest that compounds with structural similarities to 3-(Methylsulfanyl)pentanoic acid could be used in environmental remediation, particularly for odor control and air purification (Bashkova, Bagreev, & Bandosz, 2002).
Agricultural Applications
In the realm of agriculture, solid lipid nanoparticles and polymeric nanocapsules have been investigated for the sustained release of carbendazim and tebuconazole, fungicides used to prevent and control fungal diseases. This research suggests a potential application for 3-(Methylsulfanyl)pentanoic acid in the formulation of advanced agrochemical delivery systems, aiming to reduce environmental impact and enhance efficacy (Campos et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEITBWCEQGRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)pentanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

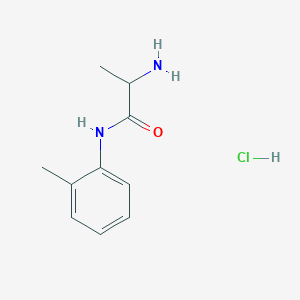
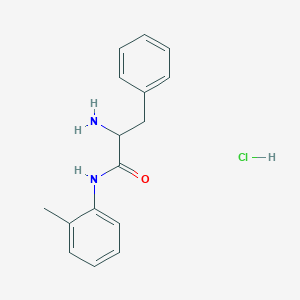
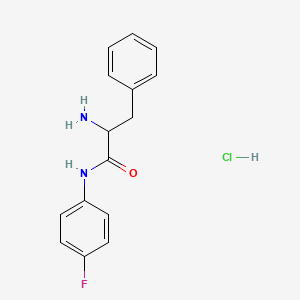
![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)
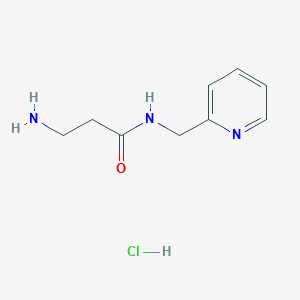
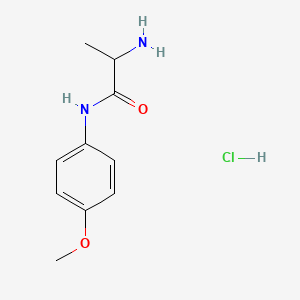
![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)
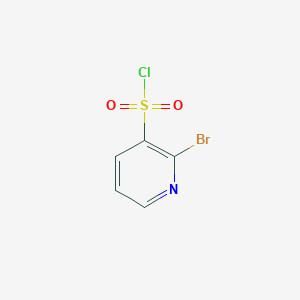

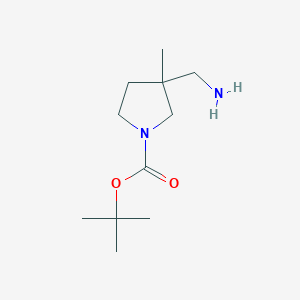
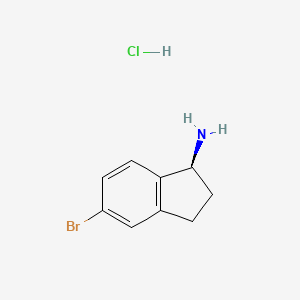
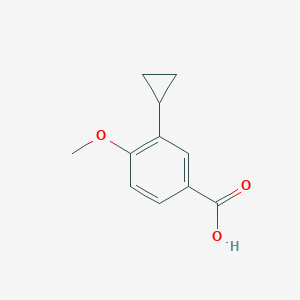
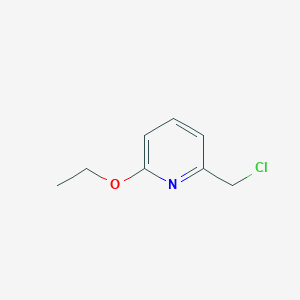
![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)